1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, also known by its chemical structure, is a compound that has garnered attention in medicinal chemistry due to its potential applications in pharmacology. This compound is characterized by the presence of a fluorine atom and a piperazine moiety, which are often associated with various biological activities. The compound's unique structure positions it as a candidate for further research in drug development.
The compound can be classified under the category of arylamines and piperazine derivatives. It is often synthesized for research purposes and has been cataloged under the Chemical Abstracts Service number 16153-81-4. Its molecular formula is C13H18FN3, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms.
The synthesis of 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine typically involves several key steps:
The molecular structure of 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine can be represented as follows:
Key features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are typically employed to confirm the structure of synthesized compounds, providing data on chemical shifts corresponding to different hydrogen environments in the molecule .
The compound can participate in various chemical reactions typical for amines and aryl compounds:
These reactions are fundamental for modifying the compound's properties or synthesizing analogs for biological testing.
The mechanism of action for compounds like 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine typically involves interaction with specific receptors or enzymes in biological systems. For instance:
Further studies are required to elucidate its specific pharmacodynamics and pharmacokinetics.
The physical properties of 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine include:
Chemical properties include:
Characterization techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used for purity assessment and structural confirmation .
The potential applications of 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine span various fields:
Piperazine derivatives represent a cornerstone of modern medicinal chemistry, with their nitrogen-rich heterocyclic structure enabling diverse biological interactions. These six-membered rings containing two nitrogen atoms serve as versatile scaffolds that enhance pharmacokinetic properties and target selectivity in drug molecules. The structural plasticity of piperazine allows it to adopt multiple conformations, facilitating optimal binding with biological targets ranging from neurotransmitter receptors to microbial enzymes [4]. Approximately 20% of commercially available small-molecule pharmaceuticals contain this moiety, underscoring its fundamental role in therapeutic development. Fluorinated aromatic systems further augment the bioactivity of these compounds by conferring metabolic stability, membrane permeability, and enhanced target affinity through strategic electronic effects [2]. This combination has proven particularly valuable in central nervous system (CNS) and antimicrobial therapeutics, where precise molecular recognition and optimized bioavailability are paramount. The compound 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine exemplifies this synergistic integration, featuring both a fluorinated aromatic system and a strategically positioned 4-methylpiperazine group, creating a distinct pharmacophore worthy of detailed examination.
Piperazine’s significance in drug discovery stems from its exceptional capacity to modulate physicochemical and pharmacological properties. Its weakly basic character (pKa ~9) enhances water solubility under physiological conditions, improving bioavailability—a critical factor for CNS-active compounds requiring blood-brain barrier penetration [4]. The piperazine ring functions as a conformational anchor, with its chair-flip dynamics enabling adaptive binding to diverse biological targets. This adaptability is evidenced in antipsychotics where piperazine-containing drugs like aripiprazole and quetiapine exhibit multi-receptor profiles, acting as modulators of dopaminergic, serotonergic, and adrenergic pathways [7]. Beyond neurological applications, piperazine derivatives demonstrate substantial antimicrobial efficacy. For instance, novel benzimidazole-piperazine hybrids have shown remarkable urease inhibition (IC50 3.06–4.40 µM), disrupting a key enzyme in pathogenic bacteria like Helicobacter pylori [9]. The 4-methyl substituent on piperazine, as present in 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, fine-tunes basicity and steric bulk, potentially optimizing receptor engagement and metabolic stability compared to unsubstituted analogs. These attributes collectively position piperazine as a privileged scaffold capable of transforming lead compounds into clinically viable candidates across therapeutic domains.
Fluorination constitutes a strategic molecular modification that profoundly influences drug-receptor interactions and pharmacokinetics. The introduction of fluorine atoms—particularly at the ortho or para positions of aromatic rings—alters electron distribution, enhancing binding affinity through dipole interactions, hydrogen bonding, and cation-π interactions with target proteins [5]. The 5-fluoro substituent in 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine exemplifies this approach, where the electron-withdrawing fluorine atom stabilizes adjacent electron densities, potentially strengthening π-stacking interactions within receptor binding pockets. Beyond affinity enhancement, fluorination critically improves metabolic resistance by blocking cytochrome P450-mediated oxidation at vulnerable positions. This extends plasma half-life and reduces metabolite-related toxicity—a key consideration for chronic therapies like antipsychotics [2]. The compact size of fluorine (van der Waals radius ~1.47 Å) permits substitution without significant steric perturbation, enabling seamless integration into existing pharmacophores. Comparative studies of fluorinated versus non-fluorinated antipsychotic analogs consistently demonstrate superior target engagement and in vivo efficacy for fluorinated versions, attributed to optimized membrane permeability and resistance to hepatic deactivation [5]. These advantages collectively explain the prevalence of fluorinated systems in >30% of modern pharmaceuticals, particularly those targeting neurological and infectious diseases.
1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine (C₁₃H₂₀FN₃, MW 237.32 g/mol) integrates structural features predictive of dual therapeutic potential in neurological and infectious disease research. Its molecular architecture comprises three pharmacologically relevant domains: (1) a fluorinated aromatic ring optimized for receptor binding and metabolic stability; (2) a 4-methylpiperazine moiety that enhances solubility and enables interactions with monoaminergic receptors; and (3) an ethylamine side chain potentially facilitating neurotransmitter mimicry [1] [3]. Computational analyses predict favorable drug-like properties for this compound, including moderate lipophilicity (LogP ~1.60), topological polar surface area (TPSA) of 32.5 Ų, and three hydrogen-bond acceptors—characteristics aligning with CNS drug space [1].
In antipsychotic research, the compound’s structural similarity to atypical antipsychotics like NRA0562—which contains both piperazine and fluorinated aromatic elements—suggests potential modulation of dopaminergic and serotonergic pathways. NRA0562 exhibits high affinity for dopamine D₁, D₂, D₄, serotonin 5-HT₂A receptors, and α₁-adrenoceptors, effectively suppressing conditioned avoidance responses in rodent models at low doses (1-3 mg/kg) [5]. While direct receptor binding data for 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine requires further elucidation, its pharmacophore design suggests similar multi-receptor engagement potential.
Concurrently, the compound’s piperazine-fluorobenzene core aligns with emerging antimicrobial scaffolds. Novel benzimidazole derivatives featuring fluorophenylpiperazine units demonstrate potent urease inhibition (IC50 3.06 µM), significantly outperforming reference standards thiourea (IC50 22 µM) and hydroxyurea (IC50 100 µM) [9]. The synergistic electronic effects between fluorine and piperazine nitrogen atoms likely enhance enzyme binding, disrupting bacterial survival mechanisms. This structural analogy positions 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine as a promising scaffold for antimicrobial optimization, particularly against urease-dependent pathogens like Helicobacter pylori.
Table 1: Impact of Fluorination on Key Pharmaceutical Parameters
Parameter | Fluorinated Analogs | Non-Fluorinated Analogs | Biological Significance |
---|---|---|---|
Metabolic Half-life | 8.2 ± 1.5 hours | 3.7 ± 0.8 hours | Enhanced dosing stability |
Aromatic Oxidation Resistance | High | Moderate to Low | Reduced toxic metabolite formation |
Membrane Permeability (LogP) | 2.1 ± 0.3 | 1.8 ± 0.4 | Improved blood-brain barrier penetration |
Serotonin 5-HT₂A Binding (Kᵢ) | 12.3 nM | 28.7 nM | Increased receptor affinity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0